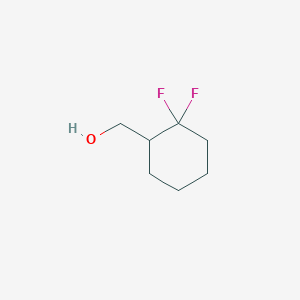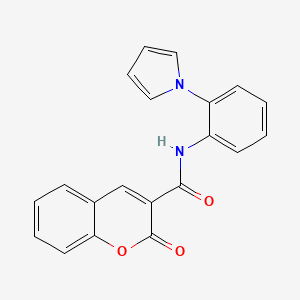
2-oxo-N-(2-pirrol-1-ilfenil)croman-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound has garnered interest due to its unique structural features and potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
Target of Action
The primary target of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .
Mode of Action
The compound interacts with pancreatic lipase in a competitive manner , inhibiting its activity . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc . This interaction results in the inhibition of pancreatic lipase, thereby reducing the breakdown and absorption of dietary fats.
Biochemical Pathways
The inhibition of pancreatic lipase affects the lipid metabolism pathway . Pancreatic lipase is responsible for the hydrolysis of dietary fats into monoglycerides and free fatty acids, which can be absorbed by the intestines . By inhibiting this enzyme, the compound reduces the breakdown and absorption of fats, potentially leading to a decrease in caloric intake and weight loss .
Pharmacokinetics
The compound’s ability to inhibit pancreatic lipase in a competitive manner suggests it may have good bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of pancreatic lipase, leading to a reduction in the breakdown and absorption of dietary fats . This could potentially lead to a decrease in caloric intake and weight loss, making the compound a potential candidate for obesity treatment .
Action Environment
The stability of the protein-ligand complex in a dynamic environment was confirmed through a molecular dynamics study
Métodos De Preparación
The synthesis of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with an appropriate amine, such as 2-pyrrol-1-ylphenylamine, under suitable reaction conditions. The reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through column chromatography .
Análisis De Reacciones Químicas
2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Comparación Con Compuestos Similares
2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used to prevent blood clots.
Dicoumarol: Another anticoagulant with a similar mechanism of action to warfarin.
Esculetin: A natural coumarin with anti-inflammatory and antioxidant properties.
Umbelliferone: A coumarin derivative with potential anticancer and antimicrobial activities.
The uniqueness of 2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.
Propiedades
IUPAC Name |
2-oxo-N-(2-pyrrol-1-ylphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3/c23-19(15-13-14-7-1-4-10-18(14)25-20(15)24)21-16-8-2-3-9-17(16)22-11-5-6-12-22/h1-13H,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHTMCVMNLKRSJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)

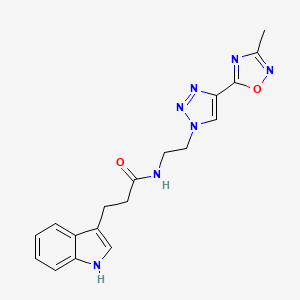
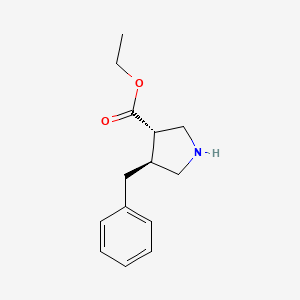
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)
![N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2366517.png)
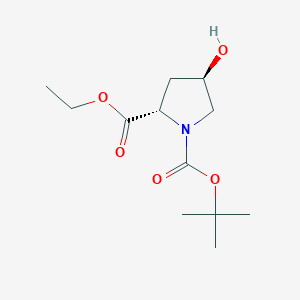
![2-(3,4-dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2366524.png)
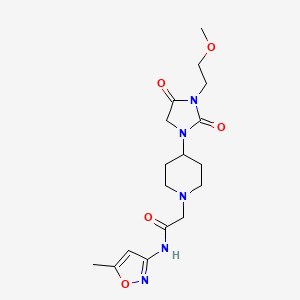

![2-(4-fluorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2366527.png)
